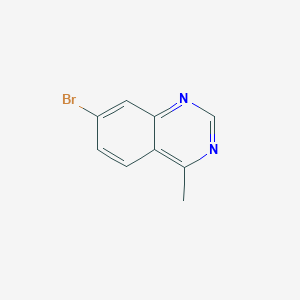

7-Bromo-4-methylquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2 |

|---|---|

Molecular Weight |

223.07 g/mol |

IUPAC Name |

7-bromo-4-methylquinazoline |

InChI |

InChI=1S/C9H7BrN2/c1-6-8-3-2-7(10)4-9(8)12-5-11-6/h2-5H,1H3 |

InChI Key |

ZGMAPPMUBRINJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC=N1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 4 Methylquinazoline and Its Precursors

Retrosynthetic Analysis of the 7-Bromo-4-methylquinazoline Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are at the C-Br bond and the bonds forming the pyrimidine (B1678525) ring of the quinazoline (B50416) scaffold.

The most logical retrosynthetic step is the disconnection of the C7-Br bond, leading back to the precursor 4-methylquinazoline (B149083). This disconnection is based on the common and well-established electrophilic aromatic substitution reactions, specifically bromination, that can be performed on the quinazoline ring.

Further deconstruction of the 4-methylquinazoline core involves breaking the C-N bonds of the pyrimidine ring. This leads back to simpler aromatic precursors. A common approach is to disconnect the N1-C2 and C4-N3 bonds, which points towards a 2-amino-substituted benzene (B151609) derivative and a source for the C2 and C4 atoms. For 4-methylquinazoline, this analysis suggests precursors such as 2-aminoacetophenone (B1585202) and a one-carbon source like formamide (B127407) or its equivalent. This approach is a cornerstone of many quinazoline syntheses.

Established Synthetic Routes to 4-Methylquinazoline Precursors

The synthesis of the key intermediate, 4-methylquinazoline, can be achieved through various established routes, primarily involving cyclocondensation reactions followed by an aromatization step.

Cyclocondensation Reactions in 4-Methylquinazoline Synthesis

Cyclocondensation reactions are fundamental to the formation of the quinazoline ring system. A prevalent method involves the reaction of a 2-aminoaryl ketone with a suitable nitrogen and carbon source.

One of the most direct methods for synthesizing 4-methylquinazoline is the reaction of 2-aminoacetophenone with formamide. journalirjpac.com This reaction, often catalyzed by a Lewis acid such as boron trifluoride etherate (BF3-Et2O), proceeds by the initial formation of an N-acyl intermediate, which then undergoes intramolecular cyclization and dehydration to form the quinazoline ring. journalirjpac.com The optimization of reaction conditions, including temperature and the molar ratio of reactants, is crucial for achieving high yields. journalirjpac.com For instance, a study demonstrated that using a molar ratio of 2-aminoacetophenone to BF3-Et2O of 1:0.5 and a significant excess of formamide at 150°C for 6 hours resulted in an 86% yield of 4-methylquinazoline. journalirjpac.com

Another approach involves the cyclocondensation of 2-aminobenzylamine with acetic anhydride (B1165640). This reaction proceeds through the formation of a dihydroquinazoline (B8668462) intermediate which is subsequently aromatized.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

| 2-Aminoacetophenone | Formamide | BF3-Et2O | 4-Methylquinazoline | 86 | journalirjpac.com |

| 2-Aminobenzylamine | Acetic Anhydride | - | 4-Methylquinazoline | 78 |

Oxidative Aromatization Strategies for Dihydroquinazoline Intermediates

Many synthetic routes to quinazolines initially produce dihydroquinazoline intermediates, which then require an oxidation step to achieve the fully aromatic quinazoline core. nih.govd-nb.info This dehydrogenation is a critical step for the final product formation. d-nb.info

Various oxidizing agents can be employed for this transformation. Common oxidants include manganese dioxide (MnO2), potassium permanganate (B83412) (KMnO4), and iodine in the presence of a base. nih.govd-nb.info For example, the synthesis of 4-methylquinazoline from 2-aminobenzylamine and acetic anhydride involves an intermediate dihydroquinazoline that is aromatized using iodine in dimethyl sulfoxide (B87167) (DMSO).

The choice of oxidant and reaction conditions can significantly impact the yield and purity of the final product. Some modern approaches utilize milder and more environmentally friendly oxidizing systems. For instance, iron-catalyzed oxidative tandem reactions using TEMPO oxoammonium salts have been developed for the synthesis of dihydroquinazolines, which can then be aromatized. acs.org Aromatization can also be driven by photoredox catalysis, offering a powerful method for C-C bond cleavage and subsequent functionalization. rsc.org

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on the 4-methylquinazoline ring requires careful control of the reaction conditions and reagents to achieve the desired regioselectivity.

Direct Bromination Approaches at the 7-Position

Direct electrophilic bromination of 4-methylquinazoline can lead to a mixture of products. However, by carefully selecting the brominating agent and reaction conditions, it is possible to favor bromination at the 7-position.

N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of aromatic compounds. nih.govmdpi.com The reaction of 4-methylquinazoline with NBS in a suitable solvent, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions, can lead to bromination. While some sources suggest that bromination with NBS in carbon tetrachloride under radical initiation can lead to substitution at the 6-position due to the directing effect of the methyl group at position 4, other studies on similar heterocyclic systems demonstrate that the reaction conditions can be tuned to achieve different regioselectivities. For quinazoline itself, bromination in strong acids like concentrated sulfuric acid or trifluoromethanesulfonic acid has been shown to be highly regioselective, although the specific outcome for 4-methylquinazoline under these conditions requires further investigation. researchgate.net

Influence of Substituents on Bromination Regioselectivity

The existing substituents on the quinazoline ring play a crucial role in directing the position of incoming electrophiles like bromine. The methyl group at the 4-position is an activating group and directs electrophilic substitution to the ortho and para positions relative to it. In the context of the 4-methylquinazoline ring system, this would primarily influence the benzene portion of the molecule.

The nitrogen atoms in the pyrimidine ring are deactivating and direct incoming electrophiles to specific positions. Theoretical studies and experimental evidence on substituted quinazolines show that both electron-donating and electron-withdrawing groups can influence the site of functionalization. chim.itufms.br For instance, the presence of an electron-donating methoxy (B1213986) group on a bacteriochlorin (B1244331) ring system has been shown to direct bromination with NBS to a specific meso-position, highlighting the powerful influence of substituents on regioselectivity. nih.gov In the case of 4-methylquinazoline, the interplay between the activating methyl group and the deactivating pyrimidine ring will determine the ultimate position of bromination.

| Compound | Brominating Agent | Conditions | Major Product | Reference |

| Isoquinoline | NBS / H2SO4 | - | 5-Bromoisoquinoline | researchgate.net |

| 5-Methoxy-bacteriochlorin | NBS | THF, rt, 15 min | 15-Bromo-5-methoxy-bacteriochlorin | nih.gov |

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. researchgate.netfrontiersin.org This method utilizes microwave irradiation to heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netscispace.com

For the synthesis of quinazoline and its derivatives, microwave irradiation has proven to be highly effective. researchgate.netacs.orgnih.gov While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the general applicability of this technology to the quinazoline scaffold is well-documented. For instance, syntheses of various quinazolinones and 2,4-disubstituted quinazolines have been achieved with significantly improved efficiency. frontiersin.orgscispace.com In many cases, reactions that would take several hours under conventional heating can be completed in a matter of minutes with microwave assistance. researchgate.netscispace.com

The advantages of MAOS are not limited to speed; it often allows for reactions to be conducted under solvent-free conditions, which is a significant step towards greener chemistry. scispace.comnih.gov The use of catalysts, such as SbCl₃ or phosphomolybdic acid, in conjunction with microwave irradiation can further enhance reaction rates and yields for quinazoline synthesis. researchgate.netscispace.com One study demonstrated that the synthesis of 2-phenyl-quinazolin-4(3H)-one under microwave irradiation resulted in a 94% yield in just 3-5 minutes, compared to a 72% yield after 3-5 hours of conventional heating. scispace.com

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 3-6 hours | 48-89 | researchgate.net |

| Microwave Irradiation | 10-20 minutes | 66-97 | researchgate.net |

| Conventional Heating (SbCl₃ catalyzed) | 3-5 hours | 72 | scispace.com |

| Microwave Irradiation (SbCl₃ catalyzed) | 3-5 minutes | 94 | scispace.com |

Table 1. Comparison of Conventional Heating and Microwave-Assisted Synthesis for Quinazoline Derivatives.

This data clearly illustrates the enhanced efficiency offered by microwave-assisted techniques in the synthesis of the quinazoline core structure. The principles demonstrated are directly applicable to the synthesis of this compound, suggesting that similar improvements in efficiency could be realized.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic organic chemistry is crucial for developing sustainable processes that minimize environmental impact. nih.govresearchgate.netasianpubs.org The synthesis of this compound and its precursors can be made more environmentally benign by adhering to these principles.

Key green chemistry principles applicable to quinazoline synthesis include:

Waste Prevention: Designing synthetic routes that minimize the generation of waste products. arabjchem.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. arabjchem.org

Use of Safer Solvents and Auxiliaries: Employing solvents that are non-toxic, renewable, and have a reduced environmental footprint. openmedicinalchemistryjournal.com The use of water as a solvent or performing reactions under solvent-free conditions are prime examples. nih.govacs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. scispace.com Microwave-assisted synthesis can contribute to energy efficiency by significantly reducing reaction times. frontiersin.org

Catalysis: Utilizing catalytic reagents in small amounts is superior to using stoichiometric reagents. scispace.comresearchgate.net Various metal-catalyzed and metal-free catalytic systems have been developed for quinazoline synthesis. mdpi.comnih.govnih.gov

Recent research has focused on developing greener synthetic routes for quinazolines. This includes the use of environmentally friendly solvents like ionic liquids or water, and the development of catalyst-free and solvent-free reaction conditions. nih.govopenmedicinalchemistryjournal.com For example, a method for preparing 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolinones was developed using microwave irradiation in a DMSO/H₂O mixture without any catalyst. acs.orgnih.gov Another approach demonstrated a sustainable, transition-metal-free synthesis of quinazoline derivatives in water. nih.gov

Scale-Up Considerations and Process Optimization in Synthesis

The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. For the synthesis of this compound, careful process optimization is required to ensure efficiency, safety, and cost-effectiveness. acs.orgscale-up.com

Key parameters for optimization and scale-up include:

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and minimizing impurities. A study on the synthesis of 4-methylquinazoline found that optimizing the catalyst (BF₃-Et₂O), substrate ratio, temperature (150°C), and time (6 hours) resulted in a high yield of 86%. journalirjpac.com

Reagent Selection: Choosing cost-effective and readily available starting materials and reagents is essential for economic viability.

Solvent Choice and Recovery: The choice of solvent impacts reaction performance, product isolation, and environmental footprint. Developing efficient solvent recovery and recycling processes is a key aspect of green scale-up.

Purification Methods: Traditional chromatographic purification can be time-consuming and generate significant waste. Developing scalable purification methods such as crystallization is often necessary. acs.org

Process Safety: A thorough evaluation of potential hazards, such as exothermic reactions or the handling of toxic reagents, is critical for safe large-scale operation.

Several studies have reported the successful scale-up of quinazoline syntheses. mdpi.comrsc.org For instance, one multicomponent reaction for quinazoline synthesis was shown to be scalable over six orders of magnitude, from the nanomole to the 10-gram scale. rsc.org Another study on a clinical candidate highlighted the challenges of scale-up, such as poor solubility of intermediates, which required significant process optimization to overcome. acs.org These examples underscore the importance of a systematic approach to process development to enable the robust and efficient large-scale production of compounds like this compound.

| Parameter | Initial Condition | Optimized Condition | Result | Reference |

| Catalyst | Various Lewis acids | BF₃-Et₂O | Higher Yield | journalirjpac.com |

| Molar Ratio (2-aminoacetophenone:Catalyst) | Not specified | 1:0.5 | 86% Yield | journalirjpac.com |

| Weight Ratio (2-aminoacetophenone:Formamide) | Not specified | 1:52 | 86% Yield | journalirjpac.com |

| Temperature | Not specified | 150°C | 86% Yield | journalirjpac.com |

| Time | Not specified | 6 h | 86% Yield | journalirjpac.com |

Table 2. Optimization of Synthesis Process for 4-Methylquinazoline.

Chemical Reactivity and Derivatization Strategies of 7 Bromo 4 Methylquinazoline

Transformations Involving the Bromo Substituent at Position 7

The bromine atom at position 7 of the 7-Bromo-4-methylquinazoline scaffold is the primary site for derivatization through cross-coupling reactions. These reactions, catalyzed by palladium complexes, facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the strategic modification of the quinazoline (B50416) core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and they have been extensively applied to functionalize aryl halides like this compound. These reactions generally proceed under mild conditions and exhibit high functional group tolerance. nih.gov

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govmdpi.com In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 7-position. The general reaction involves the coupling of this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.

The selection of the palladium catalyst and ligands is crucial for achieving high yields. Catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) have been reported to be effective. The reaction conditions, including the choice of solvent (e.g., DMF, THF, dioxane/water), base (e.g., K₃PO₄, Na₂CO₃), and temperature, can be optimized to improve the reaction's efficiency. nih.gov For instance, microwave-assisted heating has been shown to reduce reaction times significantly.

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Halides

| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3-Chloroindazole | 5-Indole boronic acid | Pd source (2 mol%), ligand (3 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | Varies with ligand |

| 2 | Ortho-bromoanilines | Various boronic esters | CataCXium A palladacycle | - | 2-MeTHF | - | Good to excellent |

| 3 | 2-bromo-4-methoxybenzaldehyde | 5-formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) | NaOH | - | - | 48 |

Data sourced from multiple studies illustrating the versatility of the Suzuki-Miyaura coupling. nih.govmdpi.comnih.govresearchgate.net

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is instrumental in introducing alkynyl groups onto the 7-position of the quinazoline ring, leading to the formation of 7-alkynyl-4-methylquinazolines. These products can serve as precursors for further transformations or as key components in the synthesis of more complex molecules. mdpi.com

The reaction is typically carried out using a palladium catalyst (e.g., a Pd(0) complex), a copper(I) co-catalyst (e.g., CuI), and an amine base. wikipedia.orglibretexts.org While traditional Sonogashira couplings often require anhydrous and anaerobic conditions, newer methods have been developed that are more tolerant of air and moisture. organic-chemistry.org Copper-free variations of the Sonogashira reaction have also been established. libretexts.org

Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Aryl bromides | Terminal alkynes | NHC-derived palladium catalyst, CuI | Triethylamine | - | - | Good |

| 2 | 4-bromobenzonitrile | Phenylacetylene | Nanosized MCM-41-Pd, CuI, PPh₃ | - | - | - | High |

This table presents a selection of Sonogashira coupling reactions, highlighting the diversity of substrates and catalytic systems. mdpi.comlibretexts.org

The Heck reaction, a palladium-catalyzed process, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netliverpool.ac.uk In the case of this compound, the Heck reaction enables the introduction of various vinylic groups at the 7-position. The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base in a polar aprotic solvent like DMF or NMP. researchgate.netscirp.org

The regioselectivity of the Heck reaction with electron-rich olefins can sometimes be challenging, but the use of specific ligands, such as bidentate phosphines like dppp, can favor the formation of the desired internal substitution product. liv.ac.uk Microwave irradiation has been shown to accelerate Heck reactions. scirp.org

Table 3: Heck Reaction of Aryl Halides with Olefins

| Entry | Aryl Halide | Olefin | Catalyst | Base | Solvent | Notes |

|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Styrene | Pd(PPh₃)₄ | - | Toluene | - |

| 2 | Aryl bromides/chlorides | Electron-rich olefins | Palladium with mono- or bidentate phosphines | NEt₃ | Various | Highly regioselective |

This table summarizes various conditions and outcomes for the Heck reaction. researchgate.netscirp.orgliv.ac.uk

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is a powerful method for synthesizing arylamines and has been widely applied in medicinal chemistry. nih.gov For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 7-position.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, with sterically hindered and electron-rich phosphine (B1218219) ligands often providing the best results. organic-chemistry.org The reaction is typically carried out in the presence of a palladium precursor, a phosphine ligand, and a base.

Table 4: Buchwald-Hartwig Amination of Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Conditions |

|---|---|---|---|---|---|---|

| 1 | Aryl chlorides | Various amines | Palladacycle catalyst | Various | CPME | 0.5 mol% catalyst loading |

| 2 | Aryl bromides | Aliphatic amines | Pd dimer with tBuBrettPhos ligand | - | Aqueous micellar | - |

This table showcases the broad applicability of the Buchwald-Hartwig amination for the synthesis of arylamines. nih.govorganic-chemistry.orgresearchgate.net

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent as the organometallic coupling partner and is typically catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org This reaction can be used to introduce alkyl or aryl groups at the 7-position of the quinazoline ring. A key limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which can be incompatible with certain functional groups. organic-chemistry.org

The Negishi coupling offers an alternative, employing an organozinc reagent, which is generally more functional group tolerant than the corresponding Grignard reagent. uh.eduorganic-chemistry.org This palladium- or nickel-catalyzed reaction provides a versatile method for forming C-C bonds and can be applied to the synthesis of 7-alkyl- or 7-aryl-4-methylquinazolines. organic-chemistry.org

Table 5: Comparison of Kumada and Negishi Couplings

| Feature | Kumada Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Grignard Reagent (R-MgX) | Organozinc Reagent (R-ZnX) |

| Catalyst | Nickel or Palladium | Nickel or Palladium |

| Functional Group Tolerance | Limited | Broader |

| Key Advantage | Utilizes readily available Grignard reagents | Higher functional group tolerance |

This table provides a comparative overview of the Kumada and Negishi coupling reactions. organic-chemistry.orgwikipedia.orguh.eduorganic-chemistry.orgreddit.com

Nucleophilic Substitution Reactions at Bromine

The bromine atom at the 7-position of the quinazoline ring is a key handle for introducing molecular diversity through nucleophilic substitution reactions. While direct nucleophilic aromatic substitution (SNAr) at this position can be challenging, palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are extensively used to functionalize aryl halides. In the context of this compound, these reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups. The reactivity of the C-Br bond is enhanced by the electron-withdrawing nature of the quinazoline ring system.

A review of recent advances in the functionalization of the quinazoline scaffold highlights the use of nickel/photoredox dual catalysis for the coupling of 7-bromo-2-methylquinazoline (B1291492) with potassium alkyl trifluoroborates, suggesting a similar reactivity for the 4-methyl isomer. chim.it Furthermore, palladium-catalyzed cross-coupling reactions have been successfully employed for the C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with various nucleophiles, including amides, amines, amino acid esters, and phenols, demonstrating the broad scope of these methods for related heterocyclic systems. nih.govbeilstein-journals.org

| Reaction Type | Catalyst/Reagents | Nucleophile | Product Type | Reference |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, Na₂CO₃ | Aryl/heteroaryl boronic acids/esters | 7-Aryl/heteroaryl-4-methylquinazolines | mdpi.com |

| Heck Coupling | Pd(OAc)₂, K₂CO₃ | Alkenes | 7-Alkenyl-4-methylquinazolines | mdpi.com |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Amines | 7-Amino-4-methylquinazolines | nih.gov |

| Alkylation | Ni/photoredox catalyst | Potassium alkyl trifluoroborates | 7-Alkyl-4-methylquinazolines | chim.it |

Reactivity of the Methyl Group at Position 4

The methyl group at the 4-position of the quinazoline ring is not merely a passive substituent but an active site for various chemical transformations, including oxidation and benzylic functionalization.

Oxidation Reactions to Form Carbonyl or Carboxylic Acid Derivatives

The oxidation of the methyl group on the quinazoline ring can lead to the formation of valuable carbonyl or carboxylic acid derivatives. While specific studies on the oxidation of this compound are not extensively documented, analogous transformations on related heterocycles suggest the feasibility of this reaction. For instance, the oxidation of 4-methyl quinoline (B57606) to quinoline-4-carboxylic acid has been reported, indicating that the methyl group in a similar electronic environment can be oxidized. pvamu.edu The reaction likely proceeds via a benzylic radical or a related intermediate, which is then further oxidized.

The synthesis of quinazolin-4(3H)-ones from 3,4-dihydroquinazolines often involves an oxidation step, further supporting the susceptibility of the quinazoline ring system to oxidative transformations. arabjchem.org Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are potential candidates for achieving the oxidation of the methyl group, although careful control of reaction conditions would be necessary to avoid over-oxidation or degradation of the quinazoline core.

| Oxidizing Agent | Product | Potential Conditions | Reference |

| KMnO₄ | 7-Bromoquinazoline-4-carboxylic acid | Basic, aqueous | pvamu.edu |

| CrO₃ | 7-Bromoquinazoline-4-carbaldehyde/carboxylic acid | Acidic, aqueous | pvamu.edu |

| SeO₂ | 7-Bromoquinazoline-4-carbaldehyde | Inert solvent, heat | N/A |

Reactions at the Benzylic Position for Further Functionalization

The benzylic position of the 4-methyl group is activated for a variety of functionalization reactions. Palladium-catalyzed benzylic C-H activation has emerged as a powerful tool for the direct arylation of 4-methylquinazolines. researchgate.netacs.org This methodology allows for the introduction of aryl groups at the benzylic position without the need for pre-functionalization.

Another strategy involves the chlorination of the benzylic position followed by nucleophilic substitution. This two-step sequence provides access to a wide range of derivatives. The benzylic chloride can be readily displaced by various nucleophiles, including amines and azoles, offering a versatile route for further diversification. wisc.edu

| Reaction Type | Catalyst/Reagents | Functional Group Introduced | Product Type | Reference |

| Pd-catalyzed Arylation | Pd(0) catalyst, aryl halide | Aryl | 4-(Arylmethyl)quinazolines | researchgate.netacs.org |

| Benzylic Chlorination | NCS or TCCA | Chlorine | 4-(Chloromethyl)quinazolines | wisc.edu |

| Nucleophilic Substitution | Amine or Azole | Amino or Azolyl | 4-(Aminomethyl)- or 4-(Azolylmethyl)quinazolines | wisc.edu |

Electrophilic and Nucleophilic Reactions on the Quinazoline Core

Beyond the bromine and methyl substituents, the quinazoline core itself can undergo electrophilic and nucleophilic reactions, allowing for functionalization at other ring positions and at the pyrimidine (B1678525) nitrogen atoms.

N-Alkylation and N-Acylation Reactions on Pyrimidine Nitrogen Atoms

The nitrogen atoms of the pyrimidine ring are nucleophilic and can undergo alkylation and acylation reactions. N-oxidation of 4-alkylquinazolines can lead to the formation of N-oxides, which are valuable intermediates for further transformations. researchgate.net The formation of quinazoline 3-oxides has been extensively studied and these compounds can undergo various reactions, including deoxygenation and ring expansion. semanticscholar.org

N-alkylation and N-acylation can occur at either the N-1 or N-3 position, and the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. Studies on related quinazolinone systems have shown that N-alkylation is a common derivatization strategy. researchgate.net

| Reaction Type | Reagent | Product Type | Reference |

| N-Oxidation | Peroxy acids | This compound N-oxide | researchgate.net |

| N-Alkylation | Alkyl halide, base | N-Alkyl-7-bromo-4-methylquinazolinium salt | researchgate.net |

| N-Acylation | Acyl chloride, base | N-Acyl-7-bromo-4-methylquinazolinium salt | researchgate.net |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. While specific multi-component reactions starting directly with this compound are not extensively documented, the inherent reactivity of the quinazoline core and the presence of the bromo-substituent offer significant potential for its use in such transformations to achieve structural diversification.

Several established MCRs could plausibly be adapted for the derivatization of this compound. These strategies can be broadly categorized based on the reactive site of the quinazoline scaffold involved in the MCR.

One potential avenue involves the functionalization at the C7-bromo position. The bromo-substituent can serve as a handle for various metal-catalyzed MCRs. For instance, a one-pot sequence combining a cross-coupling reaction with a subsequent multi-component cyclization could lead to novel fused heterocyclic systems. A hypothetical example could involve a palladium-catalyzed reaction where this compound is coupled with a suitable boronic acid derivative, followed by an in-situ MCR involving other reactants to build a new ring system onto the quinazoline core. Research on one-pot Ugi-azide and Heck reactions involving 2-bromobenzaldehyde (B122850) demonstrates the feasibility of incorporating a bromo-substituted aryl group into a multi-component sequence to build complex heterocyclic structures. nih.gov

Another approach would be to utilize the nitrogen atoms of the quinazoline ring in MCRs. The Biginelli reaction, a well-known three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a cornerstone for the synthesis of dihydropyrimidinones and related heterocyclic systems. nih.govresearchgate.net While typically used to construct the pyrimidine ring from acyclic precursors, modifications of the Biginelli reaction or related MCRs could potentially involve a pre-formed quinazoline scaffold. For example, a reaction could be designed where a functionalized derivative of this compound acts as one of the components. Research has shown the synthesis of quinazoline derivatives through Biginelli-type reactions under various conditions, including microwave irradiation. nih.govbuet.ac.bd

Isocyanide-based multi-component reactions, such as the Ugi and Passerini reactions, are also highly versatile for generating molecular diversity. beilstein-journals.orgillinois.edumdpi.comorganic-chemistry.org The Ugi four-component reaction (Ugi-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. illinois.edumdpi.comtcichemicals.com The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. beilstein-journals.orgresearchgate.net The presence of the quinazoline nucleus could influence the reactivity of adjacent functional groups or the quinazoline itself could be a component in a modified Ugi or Passerini reaction. For instance, a derivative of this compound bearing a carboxylic acid, amine, or aldehyde function could be a substrate for these reactions. The successful use of bromo-substituted aromatic aldehydes in Ugi-type reactions has been reported, suggesting the compatibility of the bromo-substituent with these reaction conditions. nih.gov

The following table summarizes potential multi-component reaction strategies for the structural diversification of this compound, based on analogous reactions reported in the literature.

| Reaction Type | Potential Reactants with this compound Derivative | Potential Catalyst/Conditions | Expected Product Class |

| Ugi-type Reaction | Aldehyde, Amine, Isocyanide, Carboxylic acid-functionalized this compound | Typically no catalyst needed, polar solvents (e.g., Methanol) | Quinazoline-containing α-acylamino amides |

| Passerini-type Reaction | Aldehyde, Isocyanide, Carboxylic acid-functionalized this compound | Typically no catalyst needed, aprotic solvents | Quinazoline-containing α-acyloxy carboxamides |

| Biginelli-type Reaction | Aldehyde, β-Ketoester, Urea/Thiourea (with a functionalized this compound derivative) | Acid or Lewis acid catalyst, potentially solvent-free or microwave-assisted | Fused quinazoline-dihydropyrimidinone systems |

| Metal-Catalyzed MCR | This compound, Alkyne, Amine (e.g., A3 coupling) | Copper or other transition metal catalysts | 7-Aminoalkynyl-4-methylquinazolines |

| Domino Heck-MCR | This compound, Alkene, and other MCR components | Palladium catalyst | Complex polycyclic quinazoline derivatives |

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinazoline (B50416) derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for the unambiguous assignment of protons and carbons.

In the ¹H NMR spectrum of a 7-bromo-substituted quinazoline, the protons on the heterocyclic pyrimidine (B1678525) ring and the substituted benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns. The methyl group at the C4 position typically appears as a sharp singlet in the upfield region. The aromatic protons are observed further downfield. For a 7-bromo-4-methylquinazoline, the H5 proton would likely appear as a doublet, coupled to the H6 proton. The H6 proton would appear as a doublet of doublets, coupled to both H5 and H8, while the H8 proton would present as a doublet coupled to H6. The H2 proton on the pyrimidine ring typically appears as a distinct singlet in the far downfield region.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms of the quinazoline core resonate in the aromatic region, with quaternary carbons often showing distinct shifts. The methyl carbon at C4 gives a characteristic signal in the aliphatic region. Spectroscopic studies on related 6-bromo-quinazoline-4-one derivatives have confirmed the chemical structures of these compounds through detailed ¹H and ¹³C NMR analysis nih.govresearchgate.net. The precise assignment of these signals is critical for confirming the successful synthesis of target derivatives and for identifying the sites of further chemical modification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (at C4) | ~2.6 | ~22 |

| H2 | ~9.2 | ~155 |

| H5 | ~8.1 (d) | ~128 |

| H6 | ~7.8 (dd) | ~130 |

| H8 | ~8.0 (d) | ~125 |

| C2 | - | ~155 |

| C4 | - | ~168 |

| C4a | - | ~150 |

| C5 | - | ~128 |

| C6 | - | ~130 |

| C7 | - | ~122 |

| C8 | - | ~125 |

| C8a | - | ~148 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions. (d) = doublet, (dd) = doublet of doublets.

Mass Spectrometry (MS) for Elucidation of Molecular Weight and Fragmentation Patterns of Novel Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇BrN₂), high-resolution mass spectrometry (HRMS) can confirm its exact mass with high precision. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the spectrum displays two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), which is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion can undergo fragmentation to produce smaller, characteristic ions. For this compound, common fragmentation pathways may include:

Loss of a bromine radical (•Br): This would result in a significant fragment ion at [M-79]⁺ and [M-81]⁺.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would produce an [M-15]⁺ ion.

Ring Fragmentation: The quinazoline core can break apart, often involving the loss of small neutral molecules like hydrogen cyanide (HCN).

Analysis of these fragmentation patterns, as demonstrated in studies of various 6-bromo-quinazoline derivatives, allows researchers to piece together the molecular structure and confirm the identity of synthesized compounds nih.govresearchgate.net.

**Table 2: Expected Mass Spectrometry Data for this compound (C₉H₇BrN₂) **

| Parameter | Value | Description |

| Molecular Formula | C₉H₇BrN₂ | - |

| Molecular Weight | ~223.07 g/mol | - |

| M⁺ Peak (m/z) | ~222 | Corresponds to the ion with the ⁷⁹Br isotope. |

| M+2 Peak (m/z) | ~224 | Corresponds to the ion with the ⁸¹Br isotope. |

| Relative Intensity | ~1:1 | Characteristic isotopic abundance ratio for bromine. |

| Key Fragment (m/z) | [M-Br]⁺ (~143) | Loss of the bromine atom. |

| Key Fragment (m/z) | [M-CH₃]⁺ (~207/209) | Loss of the methyl group. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to investigate the functional groups and electronic properties of quinazoline derivatives.

Infrared (IR) Spectroscopy provides information about the vibrational modes of chemical bonds within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. These include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the quinazoline ring system, found in the 1650-1450 cm⁻¹ region.

C-Br stretching: This bond typically has a characteristic absorption in the fingerprint region, often between 600 and 500 cm⁻¹. These characteristic peaks, documented in the analysis of various quinazolinone derivatives, help confirm the presence of the core structure and specific substituents orientjchem.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. The aromatic quinazoline system contains delocalized π-electrons, which can be excited by UV radiation. The UV-Vis spectrum typically shows strong absorption bands corresponding to π→π* transitions. The position and intensity of these absorption maxima (λₘₐₓ) are sensitive to the substitution pattern on the ring. Theoretical studies, such as Density Functional Theory (DFT) calculations on the related 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, have determined a high HOMO-LUMO energy band gap of 4.8208 eV, which indicates significant electronic stability nih.gov. This energy gap is directly related to the electronic absorption properties observed in the UV-Vis spectrum.

Table 3: General IR and UV-Vis Spectroscopic Data for Substituted Quinazolines

| Spectroscopy | Feature | Typical Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | Aromatic C-H Stretch | 3100-3000 |

| IR | Aliphatic C-H Stretch | 2980-2850 |

| IR | C=N / C=C Stretch (Ring) | 1650-1450 |

| IR | C-Br Stretch | 600-500 |

| UV-Vis | π→π* Transitions | 200-400 |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination of Derivatives

While spectroscopic methods provide valuable information about connectivity and electronic structure, X-ray crystallography offers the ultimate proof of molecular structure by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive data on bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of a closely related derivative, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, has been successfully determined nih.gov. The analysis revealed that the core quinazoline ring system is nearly planar. The experimentally determined bond length for the C7—Br bond was 1.900 Å nih.gov. Furthermore, the study elucidated the intermolecular interactions that dictate the crystal packing. Such detailed structural information is invaluable for understanding structure-property relationships and for designing molecules with specific functions, particularly in the context of drug design where the precise shape of a molecule governs its interaction with biological targets. Although a crystal structure for this compound itself may not be publicly available, the data from such derivatives provide a clear blueprint for the expected geometry and solid-state behavior of this class of compounds.

Theoretical and Computational Investigations of 7 Bromo 4 Methylquinazoline and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. semanticscholar.orgnih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics. For derivatives of 7-Bromo-4-methylquinazoline, DFT calculations, often employing functionals like B3LYP with basis sets such as 6–31 + G(d, p), are instrumental in understanding their intrinsic reactivity and stability. nih.govresearchgate.net These calculations provide a foundational understanding of the molecule's behavior at an electronic level, which is crucial for predicting its chemical interactions.

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular reactivity and stability. nih.gov

In studies of bromo-quinazoline derivatives, a smaller HOMO-LUMO gap is often associated with higher chemical reactivity and greater ease of electron transition to an excited state. nih.gov This property can be correlated with the biological activity of the compounds. For instance, DFT analysis of 6-bromo-quinazolin-4(3H)-one derivatives has been used to calculate HOMO-LUMO energies and correlate them with cytotoxic effects. nih.gov The distribution of these orbitals across the molecular structure indicates the most probable sites for electron donation and acceptance, providing clues about how the molecule will interact with biological targets.

| Quinazoline (B50416) Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 1 (Carbazole-substituted) | -5.13 | -2.10 | 3.03 |

| Derivative 2 (Phenoxazine-substituted) | -4.64 | -2.10 | 2.54 |

| Derivative 3 (Phenothiazine-substituted) | -4.74 | -2.18 | 2.56 |

This table presents representative data for different quinazoline derivatives to illustrate the typical values obtained from DFT calculations. Data is conceptually based on findings for related structures. beilstein-journals.org

The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution around a molecule. wolfram.com It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, prone to nucleophilic attack). wolfram.comchemrxiv.orgchemrxiv.org Green regions are neutral.

For bromo-quinazoline derivatives, MESP analysis is a valuable tool for identifying the active sites involved in intermolecular interactions. nih.govresearchgate.net For example, in 6-bromo-quinazoline derivatives studied as anticancer agents, MESP maps reveal negative potential around the carbonyl oxygen and nitrogen atoms of the quinazoline ring, indicating these are likely sites for hydrogen bonding with receptor targets like Epidermal Growth Factor Receptor (EGFR). nih.gov The bromine atom and phenyl rings also influence the potential distribution, which can affect the molecule's binding orientation and affinity.

Molecular Docking Simulations for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govcnr.it This method is widely used in drug design to simulate the interaction between a potential drug molecule and its biological target. For derivatives of this compound, docking studies are frequently employed to hypothesize their binding modes within the active sites of enzymes like EGFR kinase, a common target for anticancer quinazolines. nih.govfrontiersin.org

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | EGFR | -6.7 | Cys773, Met769, Leu820 |

| 6-Bromo-2-(benzylthio)-3-(m-tolyl)quinazolin-4(3H)-one | EGFR | -5.3 | Met769, Leu694, Val702 |

| Compound 10e (a triamine derivative) | EGFR-TK | -8.5 | Met769 |

| Compound QU524 | EGFR | -10.1 | Not Specified |

This table provides examples of docking results for various bromo-quinazoline derivatives against the EGFR target. nih.govnih.govrjpbr.com Binding energies and interacting residues are crucial for understanding inhibitory potential.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex and the dynamics of their interactions. rjpbr.comrowan.edu

For bromo-quinazoline derivatives targeting proteins like EGFR, MD simulations, typically run for durations such as 100 nanoseconds, are used to validate the docking poses. researchgate.net The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD value suggests that the ligand remains securely bound in the active site. These simulations can confirm the persistence of key hydrogen bonds and other interactions predicted by docking, providing stronger evidence for the proposed binding mode. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built by calculating various molecular descriptors (physicochemical, electronic, topological) and using statistical methods to find a relationship with an experimental outcome, such as the inhibitory concentration (IC50). sdiarticle3.com

2D-QSAR models use descriptors derived from the two-dimensional representation of a molecule. researchgate.netnih.gov These models are computationally less intensive than their 3D counterparts and can provide valuable insights into the properties that govern a compound's activity. For quinazoline derivatives, 2D-QSAR studies have been successfully used to build models that predict their anticancer activity. nih.govresearchgate.net

A typical 2D-QSAR study involves calculating a large number of descriptors and then using techniques like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. researchgate.net For a series of imidazoquinazoline derivatives, a 2D-QSAR model yielded a high correlation coefficient (R²) of 0.92722, indicating a strong predictive capability. nih.gov Descriptors that are often found to be significant in these models for quinazolines include electronic properties like LUMO energy, steric parameters, and hydrogen bonding characteristics. sdiarticle3.comresearchgate.net These models help researchers identify which structural features are most important for activity and guide the design of new derivatives with improved potency.

| QSAR Model | Key Descriptors | Statistical Metric (R²) | Predicted Activity |

|---|---|---|---|

| Imidazoquinazolines nih.gov | Topological and electronic descriptors | 0.927 | Antitumor Activity |

| Quinazoline Derivatives researchgate.net | LUMO, Dipole Moment, H-bond donors | 0.940 (PLS model) | Anticancer Activity |

| Quinazoline Analogues sdiarticle3.com | HOMO, LUMO, LogP | 0.947 | Anti-neuroepithelioma Activity |

This table summarizes findings from various 2D-QSAR studies on quinazoline derivatives, highlighting the descriptors that influence biological activity and the predictive power of the models.

3D-QSAR (CoMFA, CoMSIA) for Spatial Property-Based Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational technique used in drug design to correlate the three-dimensional properties of molecules with their biological activities. nih.gov Among the most prominent 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These approaches are instrumental in understanding the spatial requirements for the biological activity of ligands, such as derivatives of this compound, and guiding the design of new, more potent analogues. frontiersin.orgmdpi.com

The fundamental step in 3D-QSAR studies is the alignment of the series of molecules under investigation, typically onto a common core structure. nih.gov For derivatives of this compound, the quinazoline scaffold would serve as the template for alignment. Once aligned, the molecules are placed in a 3D grid, and their interaction fields are calculated at each grid point. nih.gov

CoMFA calculates steric and electrostatic fields around the aligned molecules. nih.gov The resulting field values are then correlated with the biological activity data (e.g., IC₅₀ or pIC₅₀ values) using statistical methods like Partial Least Squares (PLS). nih.gov The output of a CoMFA analysis is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, green contours typically indicate areas where bulky (sterically favorable) groups would increase activity, while yellow contours show regions where bulky groups would decrease it. Similarly, blue contours might indicate regions where positive charges are favorable, and red contours where negative charges are preferred. frontiersin.org

CoMSIA , an advancement on CoMFA, evaluates additional molecular fields beyond steric and electrostatic properties. It includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive understanding of the ligand-receptor interactions. mdpi.com By analyzing these five different fields, CoMSIA can offer more detailed insights into the structural requirements for optimal biological activity.

The predictive power and statistical significance of the generated CoMFA and CoMSIA models are assessed using several parameters. These include the leave-one-out cross-validation coefficient (q²), the non-cross-validated correlation coefficient (r²), the standard error of estimate (SEE), and the F-statistic value. frontiersin.org For a model to be considered robust, it must also demonstrate good external predictive ability, often measured by the predictive correlation coefficient (r²_pred) using a test set of compounds that were not included in the model's training. nih.gov

A hypothetical statistical validation for 3D-QSAR models developed for a series of this compound derivatives might yield results similar to those in the table below, based on studies of other quinazoline analogues. nih.govfrontiersin.org

| Parameter | CoMFA Model | CoMSIA Model | Interpretation |

| q² (Cross-validated r²) | 0.570 | 0.599 | Indicates good internal predictive ability (q² > 0.5 is generally considered acceptable). |

| r² (Non-cross-validated r²) | 0.855 | 0.895 | Shows a strong correlation between the predicted and experimental activities of the training set compounds. |

| r²_pred (External validation) | 0.657 | 0.681 | Demonstrates the model's ability to predict the activity of compounds not in the training set (r²_pred > 0.6 is desirable). |

| F-value | 257.401 | 341.07 | A high F-statistic value indicates a statistically significant regression model. |

| Standard Error of Estimate (SEE) | 0.1126 | 0.180 | A lower SEE value signifies a smaller difference between predicted and experimental values. |

Pharmacophore Modeling and Virtual Screening Strategies for Chemical Space Exploration

Pharmacophore modeling is another powerful ligand-based drug design strategy that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov For a series of biologically active this compound derivatives, a pharmacophore model can be generated to serve as a 3D query for discovering novel compounds with the potential for similar biological activity. nih.gov

The development of a pharmacophore model involves identifying common chemical features among a set of active compounds and their spatial relationships. nih.gov This model represents a hypothesis of the key interaction points between the ligand and its receptor. actascientific.com For instance, a validated pharmacophore model for a series of quinazoline-based inhibitors was composed of two hydrogen bond acceptors, one hydrophobic region, and one aromatic ring feature. nih.gov

Once a statistically robust pharmacophore model is developed and validated, it can be employed in virtual screening to explore vast chemical databases for new lead compounds. nih.govnih.gov Virtual screening is a computational technique that involves rapidly searching large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. researchgate.net

The virtual screening workflow typically involves several stages:

Database Screening : The pharmacophore model is used as a 3D search query to filter large compound databases (such as ASINEX, ZINC, or in-house libraries). nih.govderpharmachemica.com This process identifies molecules that match the defined pharmacophoric features and spatial constraints.

Filtering and Refinement : The initial hits from the screening are subjected to further filtering based on various criteria. This often includes applying drug-likeness rules, such as Lipinski's Rule of Five, to select for compounds with favorable pharmacokinetic properties. researchgate.netmdpi.com Additional filters for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties may also be applied to narrow down the candidates. nih.gov

Molecular Docking : The filtered hits are then subjected to molecular docking studies. researchgate.net Docking predicts the preferred orientation of a ligand when bound to its receptor, providing insights into the binding mode and affinity. nih.gov This step helps to rank the compounds based on their predicted binding energies and interaction patterns with key residues in the receptor's active site, further prioritizing the most promising candidates for synthesis and biological evaluation. derpharmachemica.com

Through this integrated approach of pharmacophore modeling and virtual screening, researchers can efficiently navigate the vastness of chemical space to identify novel scaffolds that, with further optimization, could be developed into potent therapeutic agents. nih.gov

Applications As a Scaffold in Chemical Biology and Ligand Design Research

Quinazoline (B50416) as a Privileged Scaffold in Medicinal Chemistry Research

The quinazoline framework, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, is widely regarded as a "privileged scaffold" in medicinal chemistry. Current time information in Pasuruan, ID.nih.gov This designation stems from its ability to serve as a versatile template for the development of ligands that can interact with a diverse range of biological targets with high affinity. researchgate.net The quinazoline core is a key structural component in over 150 naturally occurring alkaloids and numerous synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.net

The therapeutic importance of the quinazoline scaffold is underscored by the number of FDA-approved drugs that incorporate this moiety. For instance, Gefitinib (B1684475), Erlotinib, and Lapatinib are quinazoline-based tyrosine kinase inhibitors used in cancer therapy. The success of these drugs highlights the ability of the quinazoline ring system to be readily modified to achieve potent and selective inhibition of specific enzymes. nih.gov The diverse biological activities and the synthetic tractability of the quinazoline scaffold make it an attractive starting point for the design of novel therapeutic agents. Current time information in Pasuruan, ID.chim.it

Methodological Approaches to Structure-Activity Relationship (SAR) Elucidation for Quinazoline Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of a lead compound. For quinazoline derivatives, SAR studies typically involve systematic modifications at various positions of the quinazoline ring and evaluating the resulting changes in biological activity. nih.govalchempharmtech.com Key positions for modification on the quinazoline scaffold include C2, C4, C6, and C7.

Substitutions at these positions can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. alchempharmtech.com For example, in the context of kinase inhibitors, the C4 position is often substituted with an aniline (B41778) or a similar group to interact with the hinge region of the kinase domain. The substituents on this aniline ring can then be varied to explore interactions with the solvent-exposed region. The C6 and C7 positions are frequently modified with small, lipophilic groups or hydrogen bond donors/acceptors to enhance binding affinity and selectivity. alchempharmtech.com

The bromine atom at the 7-position of 7-bromo-4-methylquinazoline can serve as a valuable handle for further chemical modifications through various cross-coupling reactions, allowing for the exploration of a wide range of substituents at this position. Similarly, the methyl group at the C4 position can be modified or replaced to probe the steric and electronic requirements of the target's binding site.

A common methodological approach to SAR elucidation involves the synthesis of a focused library of analogs with systematic variations. These compounds are then screened in relevant biological assays to determine their activity. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed to rationalize the observed SAR and guide the design of new derivatives with improved properties. mdpi.com

Design Principles for Quinazoline-Based Compound Libraries

The design of compound libraries based on the quinazoline scaffold is a strategic approach to systematically explore chemical space and identify novel bioactive molecules. Current time information in Pasuruan, ID. Several key principles guide the design of such libraries to maximize their diversity and potential for hitting a variety of biological targets.

One fundamental principle is scaffold decoration , where a common core, in this case, this compound, is embellished with a variety of substituents at different positions. The bromine at the 7-position is particularly advantageous for library synthesis, as it can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, heteroaryl, alkyl, and amino groups. acs.org

Another principle is structural diversity , which involves introducing a range of functional groups with different electronic, steric, and lipophilic properties. This can be achieved by using a diverse set of building blocks in the synthesis of the library. For instance, different anilines can be introduced at the C4 position, and a variety of boronic acids or alkynes can be coupled at the C7 position.

Privileged substructure combination is a third principle, where the quinazoline scaffold is combined with other known pharmacophores to create hybrid molecules with the potential for novel or enhanced biological activities. This approach leverages the known bioactivity of different structural motifs to increase the probability of finding a hit.

Finally, computational design tools are increasingly used to guide the selection of building blocks and reaction pathways for library synthesis. These tools can help to ensure that the designed library covers a diverse and relevant region of chemical space.

Utilization in Chemical Probe Development Research

A chemical probe is a small molecule that is used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. nih.gov The development of high-quality chemical probes is essential for validating new drug targets and elucidating complex biological processes. The this compound scaffold possesses several features that make it an attractive starting point for the development of chemical probes.

The quinazoline core itself is a well-established pharmacophore that can be tailored to bind to a variety of protein targets. The presence of a bromine atom at the 7-position is particularly useful in probe development. Bromine can serve as a site for the attachment of reporter tags, such as fluorescent dyes or biotin, which are necessary for visualizing the probe's interaction with its target in cells or tissues. Alternatively, the bromine can be replaced with a photoreactive group to create a photoaffinity probe for identifying the direct binding partners of the compound.

Furthermore, the development of a chemical probe requires a thorough understanding of its selectivity profile. The modular nature of the this compound scaffold allows for systematic modifications to optimize both potency and selectivity for the target of interest while minimizing off-target effects. For instance, a highly selective inhibitor of a specific kinase could be developed into a chemical probe to investigate the cellular functions of that kinase.

Role in Fragment-Based Ligand Discovery Methodologies

Fragment-based ligand discovery (FBLD) has emerged as a powerful approach for identifying novel starting points for drug discovery programs. researchgate.net This method involves screening libraries of small, low-molecular-weight compounds (fragments) to identify weak but efficient binders to a biological target. These initial fragment hits are then optimized and grown into more potent, drug-like molecules.

The this compound scaffold is well-suited for inclusion in fragment libraries. Its relatively small size and moderate complexity are characteristic of typical fragments. The quinazoline core provides a rigid framework that can present key interaction points to a protein binding site.

The bromine atom at the 7-position offers a significant advantage in the context of FBLD. In X-ray crystallography, a primary screening method in FBLD, the high electron density of the bromine atom can facilitate the identification and positioning of the fragment within the protein's binding site through anomalous scattering. nih.gov This can be particularly helpful for weakly binding fragments where the electron density of the rest of the molecule may be ambiguous.

Once a fragment hit is identified, the bromine atom serves as a convenient chemical handle for fragment growing or linking strategies. For example, a fragment hit could be "grown" by introducing new substituents at the 7-position to make additional interactions with the target protein, thereby increasing its binding affinity.

| Feature of this compound | Advantage in Fragment-Based Ligand Discovery |

| Small size and low complexity | Good starting point for hit identification and optimization. |

| Rigid quinazoline scaffold | Presents well-defined interaction points to the target. |

| Bromine at 7-position | Facilitates hit identification in X-ray crystallography. |

| Reactive bromine handle | Enables straightforward fragment growing and linking strategies. |

Rational Design Strategies for Targeting Specific Protein Families (e.g., Kinases, Receptors) via Quinazoline Modification

The rational design of inhibitors targeting specific protein families, such as kinases and G-protein coupled receptors (GPCRs), often leverages the structural information of the target's binding site. The quinazoline scaffold has been extensively utilized in the rational design of kinase inhibitors.

Targeting Kinases: The ATP-binding site of kinases is a common target for inhibitor design. Many quinazoline-based kinase inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors. The rational design of these inhibitors typically involves three key components:

A heterocyclic core (quinazoline): This core occupies the adenine (B156593) region of the ATP-binding site and often forms one or more hydrogen bonds with the hinge region of the kinase.

A substituent at the 4-position: An aniline group is commonly used to extend into the solvent-exposed region and can be modified to enhance potency and selectivity.

Substituents on the quinazoline ring (e.g., at C6 and C7): These substituents can be tailored to interact with specific pockets within the ATP-binding site, further improving affinity and selectivity.

The this compound scaffold provides a solid foundation for such a design strategy. The methyl group at C4 could be a starting point for exploring interactions in a hydrophobic pocket, while the bromine at C7 allows for the introduction of various functionalities to target specific features of a kinase's ATP-binding site.

Targeting Receptors: While less common than for kinases, quinazoline derivatives have also been designed to target various receptors, including GPCRs. The design strategy for receptor ligands is highly dependent on the specific receptor subtype and its binding pocket. The versatility of the quinazoline scaffold allows for the incorporation of diverse pharmacophoric elements required for receptor recognition and modulation. For example, by modifying the substituents at different positions, it is possible to introduce basic amines, hydrogen bond donors/acceptors, and lipophilic groups that are often important for receptor binding.

Other Research Applications and Emerging Fields

Potential in Materials Science Research

The exploration of quinazoline (B50416) derivatives in materials science has revealed their promise in developing advanced functional materials, including polymers, functional dyes, and optoelectronic components. The presence of a bromine atom and a methyl group on the quinazoline core of 7-Bromo-4-methylquinazoline offers specific sites for chemical modification, allowing for the fine-tuning of its properties for various material applications.

The incorporation of heterocyclic moieties like quinazoline into polymer backbones can impart unique thermal, mechanical, and electronic properties. While specific studies on polymers derived from this compound are not available, the reactivity of the bromo- and methyl- groups suggests its potential as a monomer or a precursor for polymerization reactions. For instance, the bromine atom can be a site for cross-coupling reactions, enabling the formation of conjugated polymers with interesting electronic and photophysical properties.

Quinazoline derivatives have been investigated as scaffolds for functional dyes due to their inherent chromophoric properties and chemical stability. nih.gov The electronic transitions within the quinazoline ring system can be modulated by the introduction of various substituents, leading to compounds with tunable absorption and emission characteristics. Research on related compounds, such as 6-bromo-4-alkylthioquinazoline, demonstrates that the bromo-substituent serves as a handle for further chemical modifications to create a diverse library of dye molecules. nih.gov The unique substitution pattern of this compound could lead to novel dyes with specific photophysical properties, potentially applicable in areas like textile dyeing, food coloring, and as fluorescent probes in biological imaging.

The field of optoelectronics has seen a surge in the use of organic materials, and quinazoline derivatives have emerged as promising candidates for various applications. Their tunable electronic properties make them suitable for use in Organic Light-Emitting Diodes (OLEDs), solar cells, and sensors. researchgate.netresearchgate.net The introduction of aryl, hetaryl, or arylvinyl substituents into the quinazoline framework can create extended π-conjugated systems, which are crucial for efficient charge transport and light emission in optoelectronic devices. researchgate.netresearchgate.net For example, the incorporation of fragments like carbazole or triphenylamine into the quinazoline scaffold has been shown to be an effective strategy for developing materials for white OLEDs and red phosphorescent OLEDs. researchgate.net The bromo-group in this compound provides a convenient site for introducing such functionalities through cross-coupling reactions, suggesting its potential as a precursor for advanced optoelectronic materials. researchgate.netresearchgate.net

Table 1: Potential Applications of Quinazoline Derivatives in Materials Science

| Application Area | Potential Role of this compound | Key Structural Features |

|---|---|---|

| Polymers | Monomer or precursor for polymerization | Bromo and methyl groups as reactive sites |

| Functional Dyes | Scaffold for novel dye synthesis | Tunable photophysical properties |

| Optoelectronic Materials | Precursor for OLEDs, solar cells, and sensors | Potential for creating extended π-conjugated systems |

Catalytic Applications as Ligands or Organocatalysts

The nitrogen atoms in the quinazoline ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This property has led to the investigation of quinazoline derivatives as ligands in transition metal catalysis. Additionally, the rigid heterocyclic structure can be functionalized to create chiral environments, opening up possibilities for their use as organocatalysts in asymmetric synthesis.

Quinazoline-based compounds have been utilized as ligands in various transition metal-catalyzed reactions, including those involving ruthenium, copper, manganese, and cobalt. mdpi.comresearchgate.netmarquette.edu These catalytic systems have been employed in a range of organic transformations, such as C-H activation and the formation of carbon-nitrogen bonds. mdpi.comresearchgate.net While there are no specific reports on the use of this compound as a ligand, its structure suggests that it could coordinate with metal centers and influence the catalytic activity and selectivity of a reaction. The electronic properties of the quinazoline ring, modified by the bromo- and methyl- substituents, could play a crucial role in the stability and reactivity of the resulting metal complex.

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has grown rapidly. The development of chiral quinazoline derivatives as organocatalysts is an emerging area of research. By introducing chiral substituents, it is possible to create catalysts that can control the stereochemical outcome of a reaction, which is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals. Although research in this specific application of this compound is yet to be reported, the potential to functionalize the quinazoline core makes it an attractive scaffold for the design of novel organocatalysts.

Table 2: Potential Catalytic Applications of Quinazoline Derivatives

| Catalysis Type | Potential Role of this compound | Rationale |

|---|---|---|

| Transition Metal Catalysis | As a ligand for various metal catalysts | Nitrogen atoms for metal coordination |

| Organocatalysis | As a scaffold for chiral organocatalysts | Potential for stereoselective synthesis |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinazoline (B50416) derivatives has been a subject of intense research, yet the development of environmentally benign and efficient methods remains a critical goal. nih.govfrontiersin.org Traditional methods often rely on harsh conditions, stoichiometric reagents, or expensive transition metal catalysts, which can limit their applicability and scalability. mdpi.com

Future research must prioritize the adoption of green chemistry principles. This includes the exploration of:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times, improve yields, and reduce solvent usage in the synthesis of various quinazoline and quinazolinone derivatives. frontiersin.org Applying this technology to the synthesis of 7-Bromo-4-methylquinazoline could offer a more efficient and sustainable alternative to conventional heating. frontiersin.org

Organocatalysis: The use of small organic molecules as catalysts presents an attractive alternative to metal-based systems. frontiersin.org Developing organocatalytic routes, such as those employing p-toluenesulfonic acid or acetic acid in solvent-free or aqueous media, could lead to more cost-effective and environmentally friendly syntheses. frontiersin.org

Multi-Component Reactions (MCRs): One-pot MCRs that combine three or more reactants to form the quinazoline core in a single step are highly desirable for their atom economy and operational simplicity. nih.govfrontiersin.org Designing novel MCRs specifically for the synthesis of 7-bromo-substituted quinazolines would be a significant advancement. nih.gov

| Synthetic Strategy | Potential Advantages for this compound | Key Challenges |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced energy consumption. frontiersin.org | Specialized equipment, potential for localized overheating. frontiersin.org |

| Organocatalysis | Avoidance of toxic heavy metals, lower cost, milder reaction conditions. frontiersin.org | Catalyst loading, substrate scope limitations. frontiersin.org |

| Multi-Component Reactions | High atom economy, operational simplicity, rapid library generation. nih.gov | Optimization of reaction conditions for multiple components, regioselectivity control. |

Exploration of Underexplored Reactivity Profiles of this compound